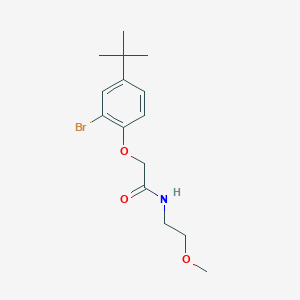![molecular formula C16H23ClN2O3S B296292 N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B296292.png)
N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide, also known as CB-13, is a synthetic cannabinoid receptor agonist. It was first synthesized in 2002 by Pfizer as part of their research into the endocannabinoid system. CB-13 has been shown to have potential therapeutic applications in a variety of areas, including pain management, inflammation, and neurodegenerative diseases.
Mécanisme D'action
N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide acts as an agonist of the cannabinoid receptor CB1, which is found primarily in the central nervous system. When N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide binds to CB1 receptors, it activates a signaling pathway that can have various effects depending on the location of the receptor. For example, in the brain, N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide can modulate neurotransmitter release, leading to its potential therapeutic applications in conditions such as anxiety and depression.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, anti-inflammatory effects, and analgesic properties. Additionally, N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide has been shown to have antioxidant properties, which could be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide is that it is a potent and selective agonist of the CB1 receptor, making it a useful tool for studying the endocannabinoid system. However, N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide is also highly lipophilic, which can make it difficult to work with in laboratory settings. Additionally, its potential therapeutic applications have not yet been fully explored, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several potential future directions for research on N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, researchers may explore its potential as a treatment for pain and inflammation, as well as its effects on mood and anxiety. Further research is needed to fully understand the potential therapeutic applications of N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide and to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide involves several steps, including the reaction of 4-chlorobenzyl chloride with cyclohexylmethylamine to form an intermediate, which is then treated with sodium hydride and methylsulfonyl chloride to yield the final product. The process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One study found that N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide has anti-inflammatory effects, making it a potential treatment for conditions such as arthritis. Another study showed that N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide has analgesic properties, meaning it could be used to manage pain. Additionally, N-(4-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide has been studied for its potential neuroprotective effects, with researchers exploring its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C16H23ClN2O3S |
|---|---|
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-2-[cyclohexyl(methylsulfonyl)amino]acetamide |
InChI |
InChI=1S/C16H23ClN2O3S/c1-23(21,22)19(15-5-3-2-4-6-15)12-16(20)18-11-13-7-9-14(17)10-8-13/h7-10,15H,2-6,11-12H2,1H3,(H,18,20) |
Clé InChI |
FPLLBZHLKVLIHJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2CCCCC2 |
SMILES canonique |
CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amino]acetamide](/img/structure/B296212.png)
amino]acetamide](/img/structure/B296213.png)
amino]acetamide](/img/structure/B296214.png)
amino]acetamide](/img/structure/B296217.png)
![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296219.png)
![2-(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenethyl-acetamide](/img/structure/B296221.png)
amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296223.png)
![N-[1-(4-allyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296225.png)


![N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B296228.png)
![N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296230.png)
![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296232.png)